molecular formula C15H15N5O4S B12725891 Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-49-1

Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B12725891
CAS No.: 195370-49-1
M. Wt: 361.4 g/mol
InChI Key: LTPLUPCRGIPONE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe final step involves the addition of the aminothioxomethylhydrazide group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylamino group can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

195370-49-1

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

[[2-(2-methoxyanilino)-4-nitrobenzoyl]amino]thiourea

InChI

InChI=1S/C15H15N5O4S/c1-24-13-5-3-2-4-11(13)17-12-8-9(20(22)23)6-7-10(12)14(21)18-19-15(16)25/h2-8,17H,1H3,(H,18,21)(H3,16,19,25)

InChI Key

LTPLUPCRGIPONE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N

Origin of Product

United States

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